1h-Indol-3-yl(pyridin-4-yl)methanone
Description
Synthesized as a key intermediate in cannabinoid mimetics and bioactive molecules, its structure has been confirmed through X-ray crystallography, NMR, IR, and HRMS analyses . Key properties include:
Properties
CAS No. |
3189-05-7 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1H-indol-3-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C14H10N2O/c17-14(10-5-7-15-8-6-10)12-9-16-13-4-2-1-3-11(12)13/h1-9,16H |
InChI Key |
URMRKJJIVRNPPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=NC=C3 |
Other CAS No. |
3189-05-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine Positional Isomers
Substitution at pyridine’s 3- vs. 4-position significantly alters properties:
Key Insight : Pyridin-4-yl analogs (e.g., 3a) may exhibit distinct electronic profiles due to nitrogen lone-pair orientation, influencing solubility and receptor binding .
Indole Substitution Patterns
Modifications on the indole ring impact pharmacological and physical properties:
| Compound | Indole Substituent | Melting Point (°C) | Activity (NCI Screening) |
|---|---|---|---|
| (5-Bromo-1H-indol-3-yl)-4-pyridinylmethanone (3c) | 5-Bromo | 276–278 | Not tested |
| [HD10] (Pyrazolinyl-indole derivative) | 5-Indolyl, 3-(p-tolyl) | 161–163 | Moderate anti-cancer activity (NCI 56-cell line) |
| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | 4-Amino, 3-indolyl | – | Anti-inflammatory, fungal ergosterol inhibition |
Key Insight: Bromo substituents (e.g., 3c) increase molecular weight and may enhance lipophilicity, while amino groups (e.g., ) improve water solubility and bioavailability .
Pharmacological Derivatives
Anti-Cancer Pyrazolinyl-Indoles ()
Derivatives with pyrazoline moieties exhibit enhanced activity:
| Compound | Structure | Molecular Weight | Melting Point (°C) |
|---|---|---|---|
| HD10 | (Pyridin-4-yl)(p-tolyl) | 380.23 | 161–163 |
| HD11 | (2-Hydroxyphenyl) | 383.12 | 175–178 |
| HD12 | (4-Chlorophenyl) | 401.11 | 179–181 |
Key Insight : Chlorophenyl (HD12) and hydroxyphenyl (HD11) groups modulate cytotoxicity, likely via hydrogen bonding with target proteins .
Tubulin Inhibitors ()
Compound 58 [(2-(Pyridin-4-yl)-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone] shows potent tubulin inhibition (IC₅₀ = 50–55 nM) due to trimethoxy groups enhancing hydrophobic interactions .
Physicochemical and ADMET Properties
Key Insight : Pyridin-4-yl analogs balance lipophilicity (log P ~3.5) and solubility, making them suitable for oral bioavailability, whereas fluorinated derivatives (e.g., AM-2201) prioritize blood-brain barrier penetration .
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